N-(4-{[4-(1H-indol-1-ylacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
Description
N-(4-{[4-(1H-indol-1-ylacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a synthetic sulfonamide derivative featuring a piperazine core substituted with an indole-acetyl group. Its structure comprises a phenylacetamide scaffold linked to a sulfonylated piperazine moiety, which is further functionalized with a 1H-indol-1-ylacetyl substituent. This compound is of interest in medicinal chemistry due to the pharmacological versatility of piperazine derivatives, particularly in targeting pain pathways and inflammation.
Properties
Molecular Formula |
C22H24N4O4S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[4-[4-(2-indol-1-ylacetyl)piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C22H24N4O4S/c1-17(27)23-19-6-8-20(9-7-19)31(29,30)26-14-12-24(13-15-26)22(28)16-25-11-10-18-4-2-3-5-21(18)25/h2-11H,12-16H2,1H3,(H,23,27) |
InChI Key |
BMSBVUOBFOBHSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(1H-indol-1-ylacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps:
Formation of Indole Derivative: The indole nucleus is often synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Piperazine Introduction: The acetylated indole is reacted with piperazine, often in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazinylacetyl intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(1H-indol-1-ylacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Anticancer Activity
N-(4-{[4-(1H-indol-1-ylacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide has shown promise in anticancer research. Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, the incorporation of indole and sulfonamide groups is known to enhance antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study : A related compound was evaluated by the National Cancer Institute (NCI), demonstrating substantial growth inhibition in human tumor cells with mean GI50 values indicating effective cytotoxicity . This suggests that this compound may possess similar properties worthy of investigation.
Enzyme Inhibition
The sulfonamide moiety is recognized for its ability to inhibit various enzymes, including carbonic anhydrase and urease. This characteristic can be exploited in developing treatments for conditions like hypertension and urinary tract infections. The enzyme inhibition profile of related compounds suggests that this compound may also exhibit these properties .
Table 1: Summary of Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Urease | 2.14 | |
| Compound B | Carbonic Anhydrase | 0.63 | |
| N-(4-{...}) | Potentially Similar | TBD | This Study |
Antimicrobial Properties
Sulfonamides are historically known for their antibacterial properties. The potential antimicrobial activity of this compound can be hypothesized based on the behavior of similar compounds which have shown efficacy against bacterial strains .
Mechanism of Action
The mechanism of action of N-(4-{[4-(1H-indol-1-ylacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Pharmacological and Mechanistic Insights
- Analgesic Activity : Compound 35 (methylpiperazinyl analog) demonstrated efficacy comparable to paracetamol, suggesting that small alkyl groups on piperazine retain analgesic properties. The target compound’s indole moiety may augment this activity via serotonin receptor modulation, though experimental validation is needed .
- Anti-hypernociceptive Effects: Compound 37 (unsubstituted piperazine) showed activity in inflammatory pain models. The indole-acetyl group in the target compound could enhance anti-inflammatory effects through dual inhibition of COX-2 and cytokine pathways .
- The indole group in the target compound balances hydrophobicity and aromaticity, which may optimize CNS uptake without excessive metabolic instability.
- Electrochemical Properties: The 3-nitrobenzoyl group () introduces strong electron-withdrawing effects, which could alter redox behavior or induce cytotoxicity. In contrast, the indole-acetyl group offers milder electronic effects, favoring receptor binding over nonspecific interactions.
Biological Activity
N-(4-{[4-(1H-indol-1-ylacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety, a piperazine ring, and a sulfonamide group. The IUPAC name reflects its intricate arrangement of functional groups, which may contribute to its biological activity.
Anticonvulsant Activity
Research has indicated that derivatives of N-phenylacetamides, including those containing piperazine and indole structures, exhibit anticonvulsant properties. A study highlighted the synthesis of various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which were evaluated for their anticonvulsant activity in animal models. The results showed that certain compounds provided significant protection against seizures, suggesting a potential therapeutic role in epilepsy management .
Antipsychotic Effects
Another area of investigation involves the antipsychotic properties of similar compounds. A study synthesized several arylpiperazines and evaluated their effects on animal models for antipsychotic activity. These compounds demonstrated variable efficacy, with some showing interaction with serotonin receptors (5-HT2A) and dopamine receptors (D2), which are critical targets in the treatment of schizophrenia and other psychiatric disorders .
The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems. The indole structure is known to interact with serotonin receptors, while the piperazine ring may influence dopaminergic pathways. This dual action could enhance its efficacy in treating neuropsychiatric conditions.
Case Studies and Research Findings
Several studies have explored the pharmacological profiles of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
